molecular formula C17H24N8O7S B131103 S-[2-(N7-Guanyl)ethyl]glutathione CAS No. 100840-34-4

S-[2-(N7-Guanyl)ethyl]glutathione

Cat. No.: B131103
CAS No.: 100840-34-4
M. Wt: 484.5 g/mol
InChI Key: OMBANDXHJRVCNU-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

S-[2-(N7-Guanyl)ethyl]glutathione has several scientific research applications, including:

    Chemistry: Used as a model compound to study DNA adduct formation and repair mechanisms.

    Biology: Investigated for its role in cellular responses to DNA damage and its impact on genetic stability.

    Medicine: Studied for its potential implications in cancer research, particularly in understanding the effects of carcinogens on DNA.

    Industry: Utilized in environmental monitoring to detect exposure to carcinogenic substances

Mechanism of Action

The mechanism of action of “S-[2-(N7-Guanyl)ethyl]glutathione” involves the covalent modification of DNA by a preformed complex of the carcinogen and glutathione . This is unusual as it involves glutathione playing a role in the bioactivation of a chemical carcinogen .

Future Directions

The future directions for research on “S-[2-(N7-Guanyl)ethyl]glutathione” could involve further studies on its roles in tumor initiation, rates of repair, etc . Additionally, more research could be done on its formation during the glutathione-mediated binding of other carcinogens to DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(N7-Guanyl)ethyl]glutathione involves the reaction of glutathione with ethylene dibromide, leading to the formation of the DNA adduct . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. The synthetic route involves the formation of intermediates like S-(2-haloethyl)glutathione and the corresponding episulfonium ion .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is primarily used for research purposes. The compound is typically synthesized in laboratory settings using the aforementioned synthetic routes and conditions .

Chemical Reactions Analysis

Types of Reactions

S-[2-(N7-Guanyl)ethyl]glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperature, pH, and solvent systems .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific formation as a DNA adduct resulting from glutathione-dependent reactions with carcinogens. This specificity makes it a valuable compound for studying DNA damage and repair mechanisms, as well as for understanding the effects of environmental carcinogens .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8O7S/c18-8(16(31)32)1-2-10(26)22-9(14(29)20-5-11(27)28)6-33-4-3-25-7-21-13-12(25)15(30)24-17(19)23-13/h7-9H,1-6,18H2,(H,20,29)(H,22,26)(H,27,28)(H,31,32)(H3,19,23,24,30)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBANDXHJRVCNU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143538
Record name S-(2-(N7-Guanyl)ethyl)glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100840-34-4
Record name S-(2-(N7-Guanyl)ethyl)glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100840344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-(N7-Guanyl)ethyl)glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
S-[2-(N7-Guanyl)ethyl]glutathione
Reactant of Route 2
S-[2-(N7-Guanyl)ethyl]glutathione
Reactant of Route 3
Reactant of Route 3
S-[2-(N7-Guanyl)ethyl]glutathione
Reactant of Route 4
S-[2-(N7-Guanyl)ethyl]glutathione
Reactant of Route 5
S-[2-(N7-Guanyl)ethyl]glutathione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
S-[2-(N7-Guanyl)ethyl]glutathione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.